molecular formula C5H12ClNOS B6208814 [(2R)-morpholin-2-yl]methanethiol hydrochloride CAS No. 2703749-12-4

[(2R)-morpholin-2-yl]methanethiol hydrochloride

Cat. No.: B6208814
CAS No.: 2703749-12-4
M. Wt: 169.67 g/mol
InChI Key: FPVZEDBOZSWKQG-NUBCRITNSA-N
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Description

[(2R)-morpholin-2-yl]methanethiol hydrochloride is a chemical compound with the molecular formula C5H12ClNOS. It is a derivative of morpholine, a heterocyclic amine, and contains a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-morpholin-2-yl]methanethiol hydrochloride typically involves the reaction of morpholine with methanethiol in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: Morpholine and methanethiol.

    Catalyst: Hydrochloric acid.

    Conditions: Controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reactants and catalysts. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[(2R)-morpholin-2-yl]methanethiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Alkyl halides are often used as reactants in substitution reactions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Thioethers

Scientific Research Applications

[(2R)-morpholin-2-yl]methanethiol hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of [(2R)-morpholin-2-yl]methanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol compound with similar reactivity.

    Ethanethiol: Another thiol compound with a slightly different structure.

    Thioglycolic acid: Contains both thiol and carboxylic acid functional groups.

Properties

CAS No.

2703749-12-4

Molecular Formula

C5H12ClNOS

Molecular Weight

169.67 g/mol

IUPAC Name

[(2R)-morpholin-2-yl]methanethiol;hydrochloride

InChI

InChI=1S/C5H11NOS.ClH/c8-4-5-3-6-1-2-7-5;/h5-6,8H,1-4H2;1H/t5-;/m1./s1

InChI Key

FPVZEDBOZSWKQG-NUBCRITNSA-N

Isomeric SMILES

C1CO[C@H](CN1)CS.Cl

Canonical SMILES

C1COC(CN1)CS.Cl

Purity

95

Origin of Product

United States

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